molecular formula C12H13NO2 B137111 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde CAS No. 146355-20-6

2-ethoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B137111
M. Wt: 203.24 g/mol
InChI Key: WEGACPDBLMMJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is a yellow crystalline powder with a molecular formula of C12H13NO2. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Mechanism Of Action

The mechanism of action of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been suggested that this compound exerts its anti-inflammatory and neuroprotective effects by modulating the activity of various enzymes and receptors in the body.

Biochemical And Physiological Effects

2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been shown to modulate the activity of various enzymes and receptors in the body, leading to its potential applications in medicinal chemistry.

Advantages And Limitations For Lab Experiments

The advantages of using 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde in lab experiments include its moderate yield in synthesis, its potential applications in medicinal chemistry, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde. One potential direction is to further investigate its mechanism of action in cancer cells. Additionally, this compound could be further studied for its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for medicinal chemistry applications.

Synthesis Methods

The synthesis of 2-ethoxy-1-methyl-1H-indole-3-carbaldehyde involves the reaction between 2-ethoxyindole-3-carboxaldehyde and methylamine in the presence of a reducing agent. This reaction yields the desired product with a moderate yield.

Scientific Research Applications

2-ethoxy-1-methyl-1H-indole-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent and a neuroprotective agent.

properties

CAS RN

146355-20-6

Product Name

2-ethoxy-1-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-ethoxy-1-methylindole-3-carbaldehyde

InChI

InChI=1S/C12H13NO2/c1-3-15-12-10(8-14)9-6-4-5-7-11(9)13(12)2/h4-8H,3H2,1-2H3

InChI Key

WEGACPDBLMMJQS-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2N1C)C=O

Canonical SMILES

CCOC1=C(C2=CC=CC=C2N1C)C=O

synonyms

1H-Indole-3-carboxaldehyde,2-ethoxy-1-methyl-(9CI)

Origin of Product

United States

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